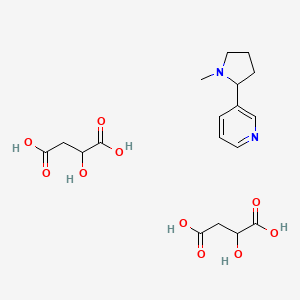
2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine is a compound that consists of two distinct chemical structures: 2-hydroxybutanedioic acid and 3-(1-methylpyrrolidin-2-yl)pyridine. The former is a hydroxy acid, while the latter is a pyridine derivative. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of organic bases such as sodium hydride, sodium tert-butoxide, potassium tert-butoxide, and lithium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as a nicotinic acetylcholine receptor agonist, binding to and activating these receptors . This interaction can lead to various physiological effects, including modulation of neurotransmitter release and changes in neuronal activity.
相似化合物的比较
Similar Compounds
Anabasine: Another pyridine derivative with similar biological activities.
Cotinine: A metabolite of nicotine with distinct pharmacological properties.
Uniqueness
2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine is unique due to its combined structure, which imparts distinct chemical and biological properties. Its dual functionality as a hydroxy acid and a pyridine derivative makes it a versatile compound for various applications.
属性
分子式 |
C18H26N2O10 |
|---|---|
分子量 |
430.4 g/mol |
IUPAC 名称 |
2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2.2C4H6O5/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-2(4(8)9)1-3(6)7/h2,4,6,8,10H,3,5,7H2,1H3;2*2,5H,1H2,(H,6,7)(H,8,9) |
InChI 键 |
BYBXGMYWVSJPBL-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)C(=O)O.C(C(C(=O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, (R)-](/img/structure/B13403074.png)
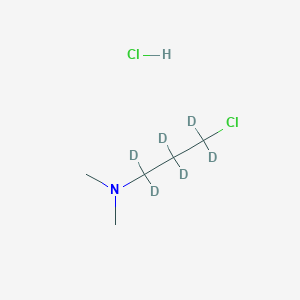
![N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine](/img/structure/B13403088.png)

![4,4,5,5-Tetramethyl-2-[(z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B13403091.png)
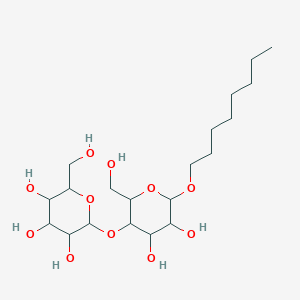
![[[(2S,3S,4R,5R)-5-[5-[(E)-3-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13403105.png)
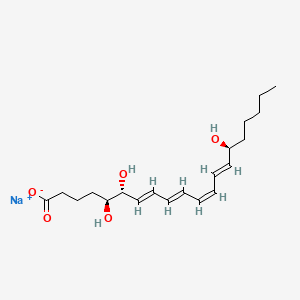
![10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13403139.png)
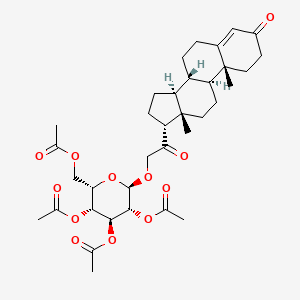
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13403151.png)
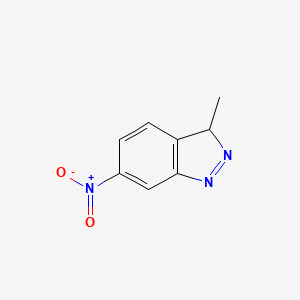
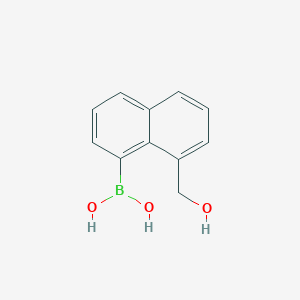
![[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate](/img/structure/B13403172.png)
